N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide
CAS No.: 1005300-26-4
Cat. No.: VC4755605
Molecular Formula: C25H26N2O4S
Molecular Weight: 450.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005300-26-4 |
|---|---|
| Molecular Formula | C25H26N2O4S |
| Molecular Weight | 450.55 |
| IUPAC Name | 2-(2-methylphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
| Standard InChI | InChI=1S/C25H26N2O4S/c1-18-9-12-22(13-10-18)32(29,30)27-15-5-7-20-16-21(11-14-23(20)27)26-25(28)17-31-24-8-4-3-6-19(24)2/h3-4,6,8-14,16H,5,7,15,17H2,1-2H3,(H,26,28) |
| Standard InChI Key | ICHWVXVYOBSQKE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4C |
Introduction
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound that integrates a tetrahydroquinoline moiety with sulfonyl and acetamide functional groups. This compound belongs to the class of sulfonamide derivatives, which are widely studied due to their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties. Its structural complexity suggests potential pharmaceutical applications in targeting various biological pathways.
Synthesis
The synthesis of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. The process includes:
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Formation of Tetrahydroquinoline Core:
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Catalytic hydrogenation or reduction of quinoline derivatives.
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Use of palladium catalysts for stereoselectivity.
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Sulfonylation:
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Reaction with 4-methylbenzenesulfonyl chloride under basic conditions.
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Amidation:
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Coupling of the intermediate with 2-(2-methylphenoxy)acetyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide).
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Key Reaction Conditions:
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Solvents: Dichloromethane or acetonitrile.
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Catalysts: Palladium or Lewis acids.
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Temperature: Moderate (room temperature to ~50°C) to optimize yields.
Biological Significance
The compound's structural motifs suggest potential interactions with biological targets:
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Pharmacological Activities:
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Sulfonamide derivatives are known for antibacterial and antitumor properties.
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The tetrahydroquinoline moiety has shown promise in neurological and cardiovascular therapeutic areas.
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Mechanism of Action:
While specific mechanisms are not fully elucidated, the compound may:-
Inhibit enzymes through sulfonamide binding.
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Act as a ligand for receptors due to its heterocyclic structure.
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Applications
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide has potential applications in:
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Medicinal Chemistry:
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Development of antimicrobial agents.
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Exploration as an antitumor scaffold.
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Chemical Biology:
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Tool compound for studying sulfonamide-related pathways.
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Research Findings
Preliminary studies have highlighted the following:
| Aspect | Details |
|---|---|
| Biological Activity | Potential antibacterial and enzyme inhibitory effects. |
| Structural Analysis | Confirmed using NMR spectroscopy and mass spectrometry techniques. |
| Synthetic Challenges | Optimization required for yield and stereoselectivity in multi-step synthesis. |
Further experimental studies are necessary to validate its pharmacological efficacy and safety profile.
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